molecular formula C3H8N2S B145662 Ethylthiourea CAS No. 625-53-6

Ethylthiourea

Cat. No.: B145662
CAS No.: 625-53-6
M. Wt: 104.18 g/mol
InChI Key: GMEHFXXZSWDEDB-UHFFFAOYSA-N
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Description

Ethylthiourea is an organosulfur compound with the chemical formula C3H8N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Ethylthiourea, also known as N-Ethylthiourea, is an organosulfur compound that has garnered attention for its diverse biological applications . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are proteins that contain thiols and DNA . It has been shown to have a wide range of biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

This compound’s principal mode of action involves binding to proteins that contain thiols and DNA . This interaction with its targets leads to various changes that contribute to its diverse biological applications.

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . It also has the potential to inhibit glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in various biochemical processes, and their inhibition can lead to significant downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of biological applications. For instance, it has been shown to activate the transcription factor Nrf2 in HeLa cells, leading to the intracellular accumulation of Nrf2 and its nuclear translocation . This can have significant effects on cellular processes, including those related to oxidative stress and inflammation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, occupational exposure may occur in the rubber and plastics industry and where ethylenebisdithiocarbamate fungicides are used . Individuals may also be exposed to this compound through consumption of food contaminated with fungicides . These environmental factors can potentially affect the bioavailability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylthiourea can be synthesized through the reaction of ethylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting ethylamine with thiocyanate salts. The process involves heating the reactants in the presence of a catalyst, which facilitates the formation of this compound. The product is then purified through recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other sulfur-containing compounds.

    Reduction: It can be reduced to form ethylamine and hydrogen sulfide.

    Substitution: this compound can participate in substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Ethylamine and hydrogen sulfide.

    Substitution: Compounds with different functional groups replacing the ethyl group.

Scientific Research Applications

Ethylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: this compound is employed in studies related to enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of rubber accelerators, pesticides, and dyes.

Comparison with Similar Compounds

    Thiourea: The parent compound, with similar chemical properties but lacking the ethyl group.

    Methylthiourea: Similar to this compound but with a methyl group instead of an ethyl group.

    Phenylthiourea: Contains a phenyl group, offering different chemical reactivity and applications.

Uniqueness of this compound: this compound is unique due to its specific reactivity and applications. The presence of the ethyl group enhances its solubility and reactivity compared to thiourea. Additionally, its ability to form stable complexes with metals makes it valuable in various industrial processes.

Properties

IUPAC Name

ethylthiourea
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InChI

InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Source PubChem
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InChI Key

GMEHFXXZSWDEDB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCNC(=S)N
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Molecular Formula

C3H8N2S
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DSSTOX Substance ID

DTXSID0060804
Record name Ethylthiourea
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Molecular Weight

104.18 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name N-Ethylthiourea
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Solubility

Water solubility= 23,857 mg/l
Record name N-ETHYLTHIOUREA
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Vapor Pressure

0.67 [mmHg]
Record name N-Ethylthiourea
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CAS No.

625-53-6
Record name Ethylthiourea
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Record name Ethylthiourea
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Record name Ethyl-2-thiourea
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Record name ETHYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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